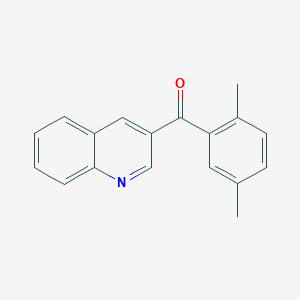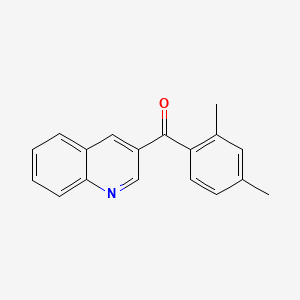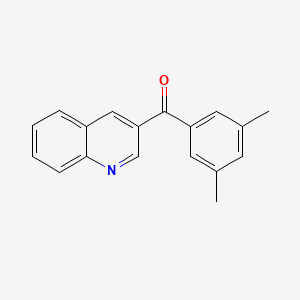
4-(2,3-Dichlorobenzoyl)quinoline; 97%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(2,3-Dichlorobenzoyl)quinoline is a chemical compound with the molecular formula C16H9Cl2NO and a molecular weight of 302.15 . It is used in scientific research and has applications in various fields, including pharmaceuticals, organic synthesis, and materials science.
Molecular Structure Analysis
The molecular structure of 4-(2,3-Dichlorobenzoyl)quinoline consists of a quinoline ring attached to a 2,3-dichlorobenzoyl group . The exact structure can be found in various chemical databases .Chemical Reactions Analysis
While specific chemical reactions involving 4-(2,3-Dichlorobenzoyl)quinoline are not available, dichlorobenzoquinones like DDQ are known to mediate hydride transfer reactions and show three accessible oxidation states: quinone (oxidized), semiquinone (one-electron-reduced), and hydroquinone (two-electron-reduced) .Physical And Chemical Properties Analysis
4-(2,3-Dichlorobenzoyl)quinoline has a predicted boiling point of 478.1±35.0 °C and a predicted density of 1.381±0.06 g/cm3 . Its pKa value is predicted to be 1.87±0.13 .Scientific Research Applications
Drug Discovery and Lead Optimization
Quinoline derivatives, including 3-(2,3-Dichlorobenzoyl)quinoline , are crucial in the field of drug discovery. They serve as lead compounds for the development of new drugs due to their structural versatility and biological activity . This compound can be used to synthesize various analogs with potential therapeutic effects.
Synthesis of Biologically Active Molecules
The quinoline scaffold is fundamental in synthesizing biologically active molecules. It has been used to create compounds with a wide range of pharmacological activities, such as antibacterial, antifungal, and anticancer properties .
Anticancer Research
Specific quinoline derivatives have shown promise in anticancer research. They are studied for their ability to inhibit certain pathways and enzymes that are crucial for cancer cell proliferation .
Antimicrobial Agents
Due to the increasing resistance to existing antibiotics, there is a continuous search for new antimicrobial agents. Quinoline derivatives are explored for their potential to act as novel antibiotics to treat resistant bacterial strains .
Pharmacological Studies
Quinoline and its derivatives are used in pharmacological studies to understand their mechanism of action and to optimize their efficacy and safety profiles. This includes studying their interactions with various biological targets .
Chemical Synthesis and Organic Chemistry
In synthetic organic chemistry, 3-(2,3-Dichlorobenzoyl)quinoline is used as an intermediate in the synthesis of more complex chemical entities. Its reactivity allows for the construction of diverse molecular architectures .
properties
IUPAC Name |
(2,3-dichlorophenyl)-quinolin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2NO/c17-13-6-3-5-12(15(13)18)16(20)11-8-10-4-1-2-7-14(10)19-9-11/h1-9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXMTUNVDLPGPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=C(C(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201267934 |
Source


|
| Record name | (2,3-Dichlorophenyl)-3-quinolinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201267934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-Dichlorobenzoyl)quinoline | |
CAS RN |
1187168-39-3 |
Source


|
| Record name | (2,3-Dichlorophenyl)-3-quinolinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187168-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,3-Dichlorophenyl)-3-quinolinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201267934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














